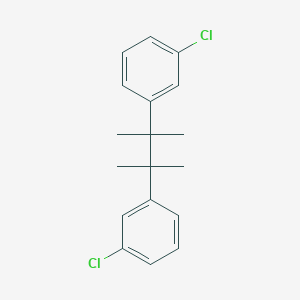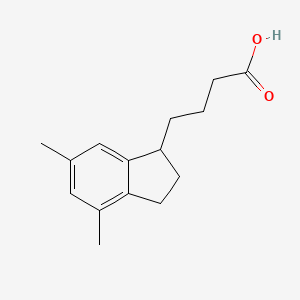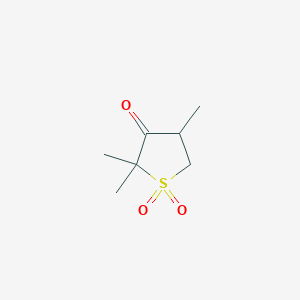
2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione is a chemical compound known for its unique structure and properties It is a sulfur-containing heterocyclic compound with three ketone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 2,2,4-trimethyl-1,3-pentanedione with sulfur dichloride in the presence of a base. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired thiolane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione involves its interaction with molecular targets through its reactive ketone and sulfur groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound’s reactivity with various functional groups makes it a versatile tool in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethyl-1lambda~6~-thiolane-1,1,3-trione: Known for its unique reactivity and applications.
Leptospermone: A β-triketone with herbicidal properties.
Pyrimidine-2,4,6-trione: Known for its biological activity and potential therapeutic applications.
Uniqueness
This compound stands out due to its sulfur-containing heterocyclic structure, which imparts unique reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
62615-71-8 |
|---|---|
Molecular Formula |
C7H12O3S |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2,2,4-trimethyl-1,1-dioxothiolan-3-one |
InChI |
InChI=1S/C7H12O3S/c1-5-4-11(9,10)7(2,3)6(5)8/h5H,4H2,1-3H3 |
InChI Key |
YWRSBFZVWZHKPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CS(=O)(=O)C(C1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


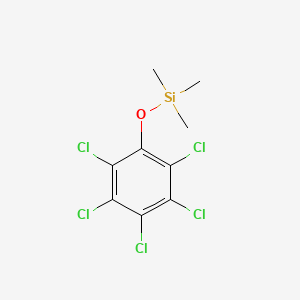
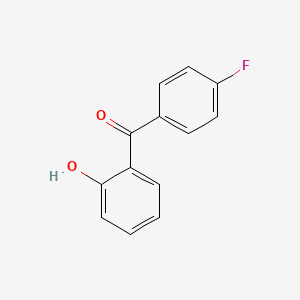
![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B14532009.png)
![4-Ethyl-2-propan-2-yloxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14532011.png)
![1,3,5,7-Tetramethyl-2,6,9-trioxabicyclo[3.3.1]nona-3,7-diene](/img/structure/B14532018.png)
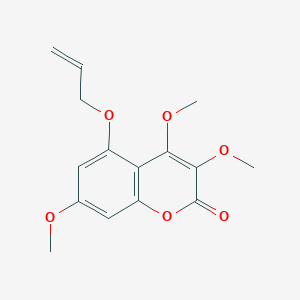
![1-[(Oxo-lambda~4~-sulfanylidene)amino]decane](/img/structure/B14532032.png)
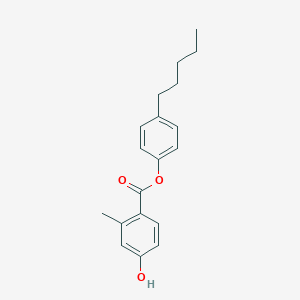
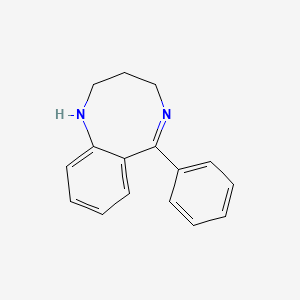
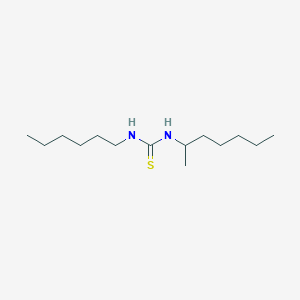
![2-[(Propan-2-yl)oxy]-2H-1,3-benzodithiole](/img/structure/B14532054.png)
![S-[(Trimethoxysilyl)methyl] ethanethioate](/img/structure/B14532056.png)
